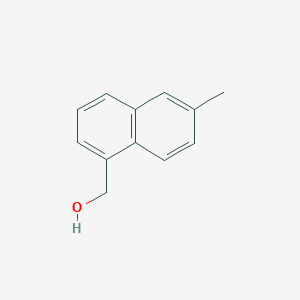
(6-Methylnaphthalen-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methylnaphthalen-1-yl)methanol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features a hydroxyl group (-OH) attached to a methylene bridge (-CH2-) at the first position of the naphthalene ring, with a methyl group (-CH3) at the sixth position. It is a white to off-white crystalline solid with a mild aromatic odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylnaphthalen-1-yl)methanol typically involves the reduction of (6-Methylnaphthalen-1-yl)methanone. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction proceeds under mild conditions, typically at room temperature, yielding the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of (6-Methylnaphthalen-1-yl)methanone using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (6-Methylnaphthalen-1-yl)methanone. Common oxidizing agents include chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form (6-Methylnaphthalen-1-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (6-Methylnaphthalen-1-yl)methyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, PCC.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: (6-Methylnaphthalen-1-yl)methanone.
Reduction: (6-Methylnaphthalen-1-yl)methane.
Substitution: (6-Methylnaphthalen-1-yl)methyl chloride.
Wissenschaftliche Forschungsanwendungen
(6-Methylnaphthalen-1-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is utilized in the production of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (6-Methylnaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic naphthalene ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
- (6-Methoxynaphthalen-2-yl)methanol
- (4-Methyl-1-naphthyl)methanol
- (1-Isopropyl-6-methoxy-3-methylnaphthalen-7-yl)methanol
Comparison: (6-Methylnaphthalen-1-yl)methanol is unique due to the specific positioning of the methyl and hydroxyl groups on the naphthalene ring. This structural arrangement influences its reactivity and interaction with other molecules, distinguishing it from similar compounds that may have different substituent positions or functional groups.
Eigenschaften
CAS-Nummer |
61639-45-0 |
|---|---|
Molekularformel |
C12H12O |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
(6-methylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-7,13H,8H2,1H3 |
InChI-Schlüssel |
PKWLYEPIVSOVRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


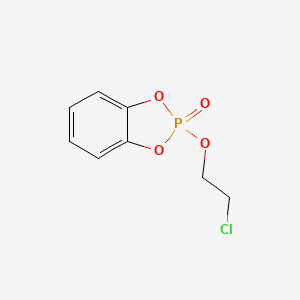

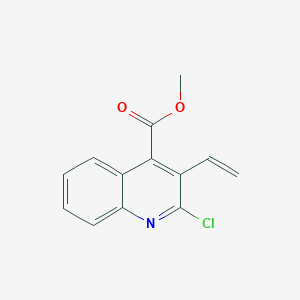
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
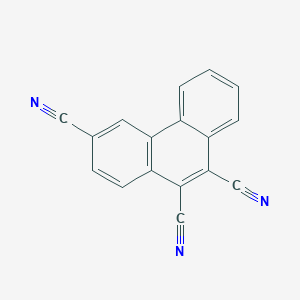
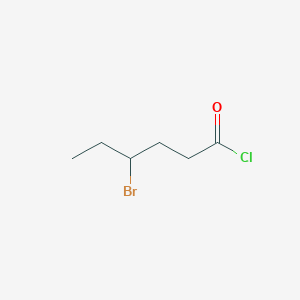
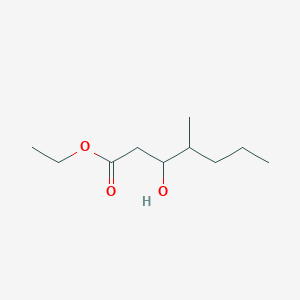

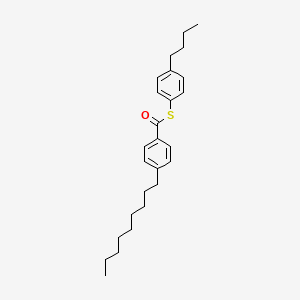
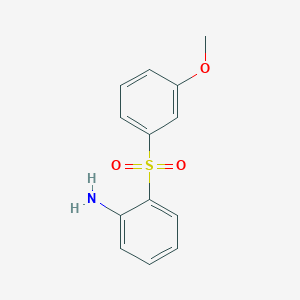

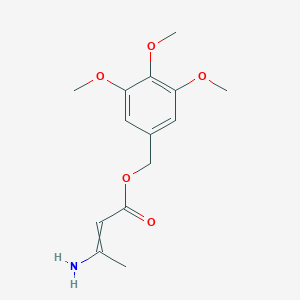
![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
